molecular formula C9H13N3O B2410231 N-(5-aminopyridin-2-yl)-N-ethylacetamide CAS No. 92808-21-4

N-(5-aminopyridin-2-yl)-N-ethylacetamide

Cat. No.: B2410231
CAS No.: 92808-21-4
M. Wt: 179.223
InChI Key: GUAZDTWKORFWLL-UHFFFAOYSA-N
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Description

N-(5-aminopyridin-2-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopyridin-2-yl)-N-ethylacetamide typically involves the reaction of 5-aminopyridine with ethyl acetate under specific conditions. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage, resulting in the formation of the desired amide compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyridin-2-yl)-N-ethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.

    Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-nitropyridin-2-yl)-N-ethylacetamide, while reduction could produce N-(5-aminopyridin-2-yl)-N-ethylamine.

Scientific Research Applications

N-(5-aminopyridin-2-yl)-N-ethylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)acetamide
  • N-(5-nitropyridin-2-yl)-N-ethylacetamide
  • N-(5-aminopyridin-2-yl)-N-methylacetamide

Uniqueness

N-(5-aminopyridin-2-yl)-N-ethylacetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

N-(5-aminopyridin-2-yl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-12(7(2)13)9-5-4-8(10)6-11-9/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAZDTWKORFWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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